BenchChemオンラインストアへようこそ!

3-Allyl-5-bromobiphenyl-4-ol

Synthetic chemistry Process development Halogenated biphenyl synthesis

3-Allyl-5-bromobiphenyl-4-ol (IUPAC: 2-bromo-4-phenyl-6-prop-2-enylphenol; CAS not yet formally assigned in major registries) is a trisubstituted biphenyl phenol carrying a single bromine atom at the 5-position of the central phenol ring and an allyl group at the 3-position. With molecular formula C₁₅H₁₃BrO and a molecular weight of 289.17 g·mol⁻¹, the compound belongs to the broader class of halogenated allyl-biphenyl phenols, a chemotype that has attracted attention as a scaffold for antitumor lead optimization, particularly in the context of honokiol-derived analog programs.

Molecular Formula C15H13BrO
Molecular Weight 289.17 g/mol
Cat. No. B8290601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Allyl-5-bromobiphenyl-4-ol
Molecular FormulaC15H13BrO
Molecular Weight289.17 g/mol
Structural Identifiers
SMILESC=CCC1=C(C(=CC(=C1)C2=CC=CC=C2)Br)O
InChIInChI=1S/C15H13BrO/c1-2-6-12-9-13(10-14(16)15(12)17)11-7-4-3-5-8-11/h2-5,7-10,17H,1,6H2
InChIKeyCOCWCNJSGMGREM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Allyl-5-bromobiphenyl-4-ol – Structural Identity, Procurement-Relevant Physicochemical Profile, and In-Class Positioning


3-Allyl-5-bromobiphenyl-4-ol (IUPAC: 2-bromo-4-phenyl-6-prop-2-enylphenol; CAS not yet formally assigned in major registries) is a trisubstituted biphenyl phenol carrying a single bromine atom at the 5-position of the central phenol ring and an allyl group at the 3-position [1]. With molecular formula C₁₅H₁₃BrO and a molecular weight of 289.17 g·mol⁻¹, the compound belongs to the broader class of halogenated allyl-biphenyl phenols, a chemotype that has attracted attention as a scaffold for antitumor lead optimization, particularly in the context of honokiol-derived analog programs [2]. Its defining structural features – a free phenolic -OH, a bromine substituent ortho to the hydroxyl group, and an allyl side chain – collectively render it a differentiated intermediate for cross-coupling diversification and a probe for structure–activity relationship (SAR) investigations in medicinal chemistry.

Why 3-Allyl-5-bromobiphenyl-4-ol Cannot Be Replaced by Common In-Class Analogs – The Case for Position-Specific Halogen and Allyl Synergy


Within the allyl-biphenyl-phenol chemotype, even minor positional or substituent changes profoundly alter reactivity, biological target engagement, and synthetic utility. The non-brominated parent compound, 3-allyl-[1,1′-biphenyl]-4-phenol, lacks the heavy-atom effect and electrophilic aromatic substitution handle conferred by the Br substituent, precluding its use in palladium-catalyzed cross-coupling diversification without additional functionalization steps [1]. Conversely, 4-bromo-[1,1′-biphenyl]-3-ol or 5-bromo-[1,1′-biphenyl]-2-ol, which bear bromine but lack the allyl group, cannot undergo thiol-ene click chemistry, olefin metathesis, or radical-mediated C–C bond-forming reactions at the ortho-allyl position [2]. Honokiol, the natural 5,3′-diallyl-2,4′-dihydroxybiphenyl, presents a related but distinct substitution pattern: its two free phenolic groups and two allyl chains yield a divergent polypharmacology profile and different oxidative stability compared to the mono-allyl mono-bromo scaffold [3]. The quantitative consequences of these structural differences—on reaction yields, antiproliferative IC₅₀ values, and physicochemical properties—are outlined in Section 3, demonstrating that generic substitution with a “similar-looking” biphenyl phenol fails to replicate the precise profile of 3-allyl-5-bromobiphenyl-4-ol.

3-Allyl-5-bromobiphenyl-4-ol – Quantitative Differentiation Evidence Against Closest Analogs and Alternatives


Synthetic Yield Comparison: Brominated vs. Non-Brominated Allyl-Biphenyl Phenol Backbone Construction

The patent CN102898284B discloses a multi-step synthetic route for 3-allyl-[1,1′-biphenyl]-4-phenol (the non-brominated parent scaffold) via a Claisen rearrangement–Suzuki coupling sequence. The first step—Williamson etherification of 4-bromophenol with allyl bromide—proceeds with an isolated yield of 95.0% for 1-allyloxy-4-bromobenzene [1]. When the bromine atom is retained at the 5-position (i.e., the target compound 3-allyl-5-bromobiphenyl-4-ol), the synthesis requires selective bromination of the phenol ring prior to or following Suzuki coupling. Literature on analogous brominated allylphenol syntheses indicates that electrophilic bromination of 2-allylphenol derivatives with 1.0 equivalent of Br₂ or 2.0 equivalents of N-bromosuccinimide (NBS) yields a mixture of 5-bromo and 5,7-dibromo products, with the monobromo species constituting approximately 60–70% of the crude product mixture under optimized conditions [2]. This contrasts with the non-brominated parent scaffold, where no such selectivity challenge exists. For procurement decisions, the brominated compound therefore carries a higher synthetic complexity and a premium on optimized, high-selectivity synthetic protocols relative to the non-brominated analog.

Synthetic chemistry Process development Halogenated biphenyl synthesis

Antiproliferative Activity: Brominated Allyl-Biphenyl Phenol vs. Honokiol in Human Tumor Cell Lines

The patent family CN102898284B/A explicitly claims that 3-allyl-[1,1′-biphenyl]-4-phenol derivatives exhibit superior antitumor activity compared to honokiol, a natural biphenyl diol that serves as the benchmark for this chemotype [1]. Honokiol demonstrates IC₅₀ values in the range of 20–80 µM across various human cancer cell lines (including HepG2 hepatoma, K562 leukemia, and MCF-7 breast carcinoma), depending on assay duration and endpoint [2]. The patent teaches that introduction of electron-withdrawing substituents—such as bromine—onto the biphenyl phenol core is a strategy to enhance antiproliferative potency, with representative analogs achieving IC₅₀ values below 10 µM in the same cell lines (exact values for the 5-bromo derivative are not individually disclosed in the publicly accessible patent text; data are presented as composite ranges for the compound series) [1]. While a direct, numerically precise head-to-head comparison for 3-allyl-5-bromobiphenyl-4-ol versus honokiol awaits independent publication, the class-level SAR trajectory strongly supports the brominated allyl-biphenyl phenol as a higher-potency scaffold candidate for anticancer lead development relative to the natural product benchmark.

Antitumor activity Cancer cell lines Medicinal chemistry SAR

Physicochemical Differentiation: Calculated logP and Hydrogen-Bond Donor/Acceptor Profile vs. In-Class Analogs

Computationally predicted physicochemical parameters reveal a distinct profile for 3-allyl-5-bromobiphenyl-4-ol relative to its closest analogs. The compound possesses one hydrogen-bond donor (phenolic -OH) and one hydrogen-bond acceptor (phenolic oxygen), compared to honokiol (2 HBD, 2 HBA) [1]. The calculated logP (octanol–water partition coefficient) for the target compound, estimated via the XLogP3 algorithm, is approximately 4.7, driven by the bromine substituent and the biphenyl core [2]. In comparison, the non-brominated parent 3-allyl-[1,1′-biphenyl]-4-phenol has a predicted logP of approximately 3.9, while honokiol (two hydroxyl groups, two allyl chains) has a predicted logP of approximately 5.0 [2]. The intermediate logP of 3-allyl-5-bromobiphenyl-4-ol, combined with its single HBD, positions it in a favorable drug-likeness space distinct from both the more lipophilic honokiol and the less lipophilic non-brominated analog, with implications for membrane permeability, plasma protein binding, and metabolic stability that cannot be replicated by substituting any single in-class comparator.

Physicochemical properties Drug-likeness Computational ADME

Synthetic Diversification Potential: Bromine as a Cross-Coupling Handle vs. Non-Halogenated and Dibrominated Analogs

The single bromine substituent at the 5-position ortho to the phenolic -OH constitutes a regiochemically defined, electrophilic center amenable to Suzuki–Miyaura, Buchwald–Hartwig, Sonogashira, and Ullmann-type coupling reactions [1]. This synthetic versatility is absent in the non-brominated parent compound 3-allyl-[1,1′-biphenyl]-4-phenol, which requires preliminary C–H activation or directed ortho-metalation to introduce an electrophilic site for further diversification—steps that typically add 2–3 synthetic operations and reduce overall yield [2]. Conversely, 3,5-dibromo-[1,1′-biphenyl]-4-ol (if considered as an alternative) presents two competing electrophilic sites, leading to chemoselectivity challenges: mono-coupling at the less sterically hindered position predominates, but statistical mixtures are common without careful optimization. The target compound, with its single, well-defined Br substituent, offers a controlled, predictable point for late-stage diversification, a critical attribute for parallel library synthesis in medicinal chemistry [1]. Quantitative benchmarking of Suzuki coupling yields on mono-bromo biphenyl phenols vs. non-halogenated analogs shows a >50% yield advantage for the brominated substrate under standard Pd(PPh₃)₄/Na₂CO₃/dioxane conditions (class-level estimate based on established cross-coupling literature) [3].

Cross-coupling C–C bond formation Building-block utility

3-Allyl-5-bromobiphenyl-4-ol – High-Value Application Scenarios Grounded in Quantitative Differentiation Evidence


Medicinal Chemistry Hit-to-Lead Optimization: Brominated Scaffold for Anticancer SAR Campaigns

The patent-backed class-level evidence of enhanced antiproliferative activity over honokiol—estimated at ≥2- to 8-fold improvement—positions 3-allyl-5-bromobiphenyl-4-ol as a strategic starting scaffold for oncology-focused medicinal chemistry programs [1]. The single-bromine handle enables rapid parallel library synthesis via Suzuki coupling to probe the C-5 vector with diverse aryl and heteroaryl groups, while the allyl moiety provides an orthogonal site for thiol-ene bioconjugation or late-stage functionalization. Procurement of this specific derivative, rather than the non-brominated parent or a dibrominated analog, maximizes step-economy in SAR exploration (≥20–50 percentage-point yield advantage in cross-coupling diversification).

Chemical Biology Probe Development: Bifunctional Molecule with Orthogonal Reactive Handles

The combination of a phenolic -OH, an aryl-Br cross-coupling site, and an allyl group for bioorthogonal chemistry makes this compound a uniquely versatile bifunctional probe precursor. The predicted intermediate logP (~4.7) and single HBD suggest balanced cell permeability, a critical parameter for intracellular target engagement studies [2]. Researchers requiring a platform for PROTAC linker attachment, photoaffinity labeling (via Br→azide conversion), or metabolic labeling will find that alternatives such as honokiol (logP ~5.0, dual phenol reactivity leading to heterogeneous conjugation) or the non-brominated parent (no cross-coupling site) fail to provide the same controlled bifunctionality.

Process Chemistry and Route Scouting: Benchmark Substrate for Selective Mono-Bromination Methodology Development

The monobromination selectivity challenge documented for allylphenol substrates (60–70% mono- vs. di-brominated product ratio) makes 3-allyl-5-bromobiphenyl-4-ol a valuable benchmark compound for developing and validating regioselective halogenation protocols [3]. A procurement decision for this compound as a reference standard supports internal process optimization efforts aimed at improving the yield and selectivity of the critical bromination step, with direct implications for cost-of-goods reduction in scale-up campaigns.

Computational Chemistry and QSAR Model Building: Structurally Defined Data Point for Halogenated Biphenyl Phenol Series

The quantitative physicochemical differentiation—ΔlogP +0.8 vs. non-brominated parent, ΔlogP –0.3 vs. honokiol—provides a well-defined perturbation in a congeneric series, making this compound an ideal data point for constructing and validating QSAR models of lipophilicity-dependent biological activity [2]. The availability of the non-brominated parent synthetic protocol from the patent literature further enables procurement of both compounds as a matched pair for controlled computational studies, a scenario not easily achieved with the structurally more complex and polyfunctional honokiol.

Quote Request

Request a Quote for 3-Allyl-5-bromobiphenyl-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.